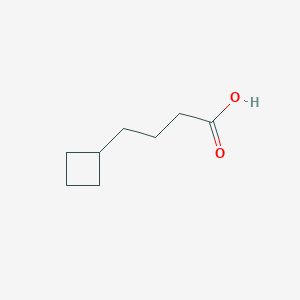

4-Cyclobutylbutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Cyclobutylbutanoic acid is a chemical compound used for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been discussed in the context of metabolic engineering strategies. For instance, Clostridium tyrobutyricum has been engineered to improve n-butanol and butyrate production from various substrates .Chemical Reactions Analysis

The chemical reactions involving similar compounds typically involve molecular hydrogen as the reducing agent. These reactions can be promoted by both heterogeneous and homogeneous catalysts .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Facile Synthesis of 4-Methylenebutanolides : The study by Yu et al. (2014) describes a method for the synthesis of 2-methylenecyclobutanones, which can undergo Baeyer–Villiger oxidation to produce 4-methylenebutanolides. This process involves the use of cyclobutanone and demonstrates the potential of 4-cyclobutyl compounds as building blocks in chemical synthesis (Yu et al., 2014).

Polymerization and Material Science : Zhang et al. (2013) report the synthesis and characterization of functional poly(4-hydroxybutyrate) using cyclobutane derivatives. This research highlights the application of such compounds in developing materials with controlled degradation properties (Zhang et al., 2013).

Synthesis of Cyclobutane Motifs in Natural Products : Wang and Lu (2018) discuss methods for assembling cyclobutane motifs in the synthesis of complex natural products. This research underscores the importance of cyclobutane derivatives in the field of organic chemistry and drug discovery (Wang & Lu, 2018).

Biochemical and Environmental Applications

Biochemical Effects in Mitochondrial Reactions : Senior and Sherratt (1968) explored the effects of cyclobutane-related compounds on mitochondrial reactions. This study provides insight into the biochemical interactions and potential medical applications of cyclobutane derivatives (Senior & Sherratt, 1968).

Environmental Chemistry and Atmospheric Studies : Praplan et al. (2012) used a cyclobutyl methyl ketone model to study the oxidation mechanism of pinonic acid, which is derived from α-pinene. This research is crucial for understanding atmospheric chemistry and the environmental impact of such compounds (Praplan et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

The field of chemical theory and computation is advancing rapidly, with the development of high-performance computational facilities and artificial intelligence approaches. The future may see more detailed databases, effective data sharing strategies, and deep learning workflows . In addition, the catalytic reduction of carboxylic acid derivatives has seen rapid development in recent years .

Propriétés

IUPAC Name |

4-cyclobutylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c9-8(10)6-2-5-7-3-1-4-7/h7H,1-6H2,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXYADVJHCGXIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2589036.png)

![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2589037.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]-2-hydroxyacetic acid](/img/structure/B2589038.png)

![2-Chloro-N-[[(2S,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-yl]methyl]acetamide](/img/structure/B2589046.png)

![2-Chloro-N-[3-(1-propan-2-yltetrazol-5-yl)phenyl]propanamide](/img/structure/B2589048.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide](/img/structure/B2589050.png)

![1-benzyl-N-(2-hydroxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2589052.png)